molecular formula C19H31NO9 B115198 Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 146288-30-4

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B115198
CAS No.: 146288-30-4
M. Wt: 417.5 g/mol
InChI Key: VWZQHRQPSJCOMU-UHFFFAOYSA-N
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Description

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a synthetic carbohydrate derivative extensively employed in biomedicine. This compound is particularly valuable for studying glycosylation mechanisms and developing innovative pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose derivatives. One common method includes the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group, followed by treatment with decan-1-ol and aqueous iodine . This process yields triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process is typically carried out in cleanroom environments with stringent quality control measures to meet Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the glucose moiety.

    Reduction: This can be used to alter the acetyl groups.

    Substitution: Commonly involves replacing acetyl groups with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucopyranosyl phosphonates, while reduction can produce deacetylated derivatives .

Scientific Research Applications

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in:

    Chemistry: As a model compound for studying glycosylation and carbohydrate chemistry.

    Biology: Investigating the role of glycosylation in cellular processes.

    Medicine: Developing new pharmaceuticals targeting glycosylation pathways.

    Industry: Used in the production of glycosylated products and as a reference standard in quality control.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: Another acetylated glucose derivative with similar applications.

    2-Azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosyl acetate: Used in click chemistry and as a precursor for other glycosylated compounds.

Uniqueness

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its specific structure, which allows for detailed studies of glycosylation mechanisms. Its extensive use in biomedicine and pharmaceutical research highlights its importance in these fields.

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZQHRQPSJCOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402019
Record name AC1N7QGJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146288-30-4
Record name AC1N7QGJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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